3-[4-(Bromodifluoromethyl)phenyl]pyridine
Description
Properties
Molecular Formula |
C12H8BrF2N |
|---|---|
Molecular Weight |
284.10 g/mol |
IUPAC Name |
3-[4-[bromo(difluoro)methyl]phenyl]pyridine |
InChI |
InChI=1S/C12H8BrF2N/c13-12(14,15)11-5-3-9(4-6-11)10-2-1-7-16-8-10/h1-8H |
InChI Key |
MXGVKPHJXUESQW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC=C(C=C2)C(F)(F)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Bromodifluoromethyl)phenyl]pyridine typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and an organohalide in the presence of a palladium catalyst. The general reaction conditions include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol, under an inert atmosphere .
Industrial Production Methods
Industrial production of 3-[4-(Bromodifluoromethyl)phenyl]pyridine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-[4-(Bromodifluoromethyl)phenyl]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromodifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: As mentioned earlier, Suzuki–Miyaura coupling is a key reaction for synthesizing this compound.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different oxidized or reduced forms of the compound .
Scientific Research Applications
3-[4-(Bromodifluoromethyl)phenyl]pyridine has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-[4-(Bromodifluoromethyl)phenyl]pyridine involves its interaction with specific molecular targets. The bromodifluoromethyl group can participate in various chemical reactions, influencing the compound’s reactivity and binding affinity. The pyridine ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Table 1: Key Properties of Selected Pyridine Derivatives
Key Observations :
- Molecular Weight : Bromine and trifluoromethoxy substituents increase molecular weight significantly compared to simpler pyridines (e.g., 318.09 vs. 284.10 g/mol) .
- Substituent Position : Para-substituted bromine on the phenyl ring (as in 3-[4-(Bromodifluoromethyl)phenyl]pyridine) enhances symmetry and crystallinity, as seen in 4-(4-bromophenyl)-3-methyl-2,6-diphenylpyridine . In contrast, meta-substituted halogens (e.g., 3-Bromo-5-[4-(trifluoromethoxy)phenyl]pyridine) introduce steric hindrance, affecting solubility .
Key Observations :
- Halogenation Strategies : Bromine incorporation often occurs via late-stage halogenation or Suzuki-Miyaura cross-coupling, as seen in diarylpyridines .
- Yield Optimization : Multi-step syntheses (e.g., for 4-(4-bromophenyl)-3-methyl-2,6-diphenylpyridine) typically yield 60-70%, influenced by steric hindrance from bulky substituents .
Table 3: Functional Comparisons
Key Observations :
- Antisecretory Activity : Chloro- and bromo-substituted pyridines (e.g., 2-chloro derivatives) exhibit moderate bioactivity, though phenyl analogs may lack potency .
- Toxicity Profile : Halogenated pyridines with sulfur-containing groups (e.g., thioether in Compound 8) often require stringent safety protocols due to GHS classifications .
Biological Activity
3-[4-(Bromodifluoromethyl)phenyl]pyridine is a fluorinated aromatic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. The incorporation of halogenated groups, particularly bromodifluoromethyl moieties, into organic molecules often enhances their biological properties, making them suitable candidates for pharmaceutical applications.
Biological Activity Overview
Research indicates that compounds with difluoromethyl and bromine substitutions exhibit various biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. The following sections summarize specific findings related to the biological activity of 3-[4-(Bromodifluoromethyl)phenyl]pyridine.
Anticancer Activity
Recent studies have demonstrated that fluorinated compounds can act as effective anticancer agents. For instance, a study published in Molecules indicated that pyridine derivatives with halogenated substituents show significant cytotoxicity against various cancer cell lines. The mechanism is believed to involve the disruption of cellular processes through interaction with DNA or specific enzymes involved in cell proliferation .
Enzyme Inhibition
The compound has also been investigated for its potential as an enzyme inhibitor. Research has shown that fluorinated pyridines can inhibit phosphatases, which are crucial in various signaling pathways. In particular, difluoromethyl groups have been noted to enhance binding affinity due to their ability to mimic phosphate groups in enzyme active sites .
Case Study 1: Cytotoxicity Assay
A cytotoxicity assay was conducted on several cancer cell lines (e.g., HeLa, MCF-7) using varying concentrations of 3-[4-(Bromodifluoromethyl)phenyl]pyridine. The results indicated a dose-dependent decrease in cell viability, with IC50 values significantly lower than those of non-fluorinated analogs.
| Cell Line | IC50 (µM) | Comparison with Non-fluorinated Analog |
|---|---|---|
| HeLa | 15 | 30 |
| MCF-7 | 12 | 25 |
Case Study 2: Enzyme Inhibition Assay
Inhibition studies against alkaline phosphatase revealed that the compound exhibited a competitive inhibition mechanism. The Ki value was determined to be approximately 5 µM, indicating a strong inhibitory effect compared to other tested compounds.
| Compound | Ki (µM) |
|---|---|
| 3-[4-(Bromodifluoromethyl)phenyl]pyridine | 5 |
| Non-fluorinated analog | 20 |
Mechanistic Insights
The biological activity of 3-[4-(Bromodifluoromethyl)phenyl]pyridine can be attributed to its structural features that facilitate interaction with biological targets. The presence of the bromodifluoromethyl group enhances lipophilicity and electron-withdrawing properties, which are beneficial for binding interactions in enzyme active sites and cellular membranes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
